(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C26H26N6O7 and its molecular weight is 534.529. The purity is usually 95%.
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Scientific Research Applications
1. Risks of Dietary Acrylamide Exposure
A systematic review highlighted the association of dietary acrylamide (AA) exposure with human health problems. Although the paper primarily discusses the risks of dietary AA, it emphasizes the need for high-quality methods in evaluating dietary exposure and validated acrylamide content databases, which can be crucial in scientific research for accurate risk assessment and further studies on acrylamide's impact on health (Riboldi, Marchand Vinhas, & Moreira, 2014).
2. Acrylamide Induced Neurotoxicity in Workers
This paper provides insights into acrylamide's neurotoxicity, particularly in industrial settings. It underscores the need for evidence-based research regarding acrylamide's neurotoxic effects, offering a potential area for further scientific inquiry and application (Jonatan & Kresna, 2022).
3. Molecular Docking Simulation in Drug Development
This review discusses the use of molecular docking simulations to identify non-small cell lung carcinoma drug candidates, focusing on compounds with epidermal growth factor receptor (EGFR) inhibitory activity. While it doesn't directly reference the compound , it underscores the importance of molecular simulations in scientific research for drug development, which could be relevant for understanding the applications of complex compounds like the one specified (Hidayat et al., 2022).
Properties
IUPAC Name |
(Z)-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O7/c1-37-21-12-18(13-22(38-2)24(21)39-3)6-9-23(33)27-10-11-31-25-20(14-29-31)26(34)30(16-28-25)15-17-4-7-19(8-5-17)32(35)36/h4-9,12-14,16H,10-11,15H2,1-3H3,(H,27,33)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVUNNAHAPRMFT-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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